2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline
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Overview
Description
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position of the benzothiazole ring and an aniline group attached via a thioether linkage. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline typically involves the reaction of 2-mercaptoaniline with 6-chloro-1,3-benzothiazole. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Tin(II) chloride, iron powder; reaction temperature50-100°C.
Substitution: Amines, thiols; reaction temperature50-150°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Material Science: It is used in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.
Agriculture: It is used in the synthesis of agrochemicals such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or DNA gyrase, leading to anti-inflammatory or antimicrobial effects. The compound can also interact with cellular receptors or ion channels, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]phenol
- **2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]ethanol
- **2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]acetic acid
Uniqueness
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is unique due to its specific substitution pattern and the presence of both an aniline and a thioether group. This combination imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its chloro substituent enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-8-5-6-10-12(7-8)18-13(16-10)17-11-4-2-1-3-9(11)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNSTKRYLNNAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400658 |
Source
|
Record name | 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-83-5 |
Source
|
Record name | 2-[(6-Chloro-2-benzothiazolyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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